Head-to-Head EGFR Inhibition vs. Quinazoline Benchmark (Iressa)
In a direct comparative study, the unsubstituted pyrrolo[2,1-f][1,2,4]triazine scaffold bearing the 4-((3-chloro-4-fluorophenyl)amino) side chain (Compound 9) exhibited an IC50 of 118 nM against EGFR tyrosine kinase activity [1]. This was benchmarked against the clinical quinazoline-based inhibitor Iressa (gefitinib), which has a reported IC50 of 23 nM under similar conditions [1]. The data demonstrate that the pyrrolotriazine core, even without further optimization, achieves potent inhibition comparable to established quinazoline inhibitors, confirming its viability as a functional bioisostere.
| Evidence Dimension | Biochemical IC50 (EGFR kinase inhibition) |
|---|---|
| Target Compound Data | 118 nM (Compound 9: unsubstituted pyrrolo[2,1-f][1,2,4]triazine with Iressa side chain) |
| Comparator Or Baseline | 23 nM (Iressa / Gefitinib, a quinazoline-based EGFR inhibitor) |
| Quantified Difference | Target compound shows approximately 5-fold lower potency than the clinical benchmark in this specific unoptimized analogue. |
| Conditions | In vitro EGFR tyrosine kinase activity assay with varying ATP concentrations; confirms ATP-competitive binding [1]. |
Why This Matters
Validates the pyrrolotriazine scaffold as a legitimate replacement for quinazoline in kinase inhibitor programs, offering a distinct chemical space with potential for differentiated selectivity and intellectual property.
- [1] Hunt JT, Mitt T, Borzilleri R, et al. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. J Med Chem. 2004;47(16):4054-4059. doi:10.1021/jm049892u View Source
